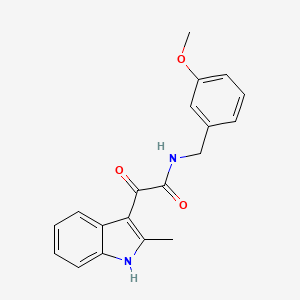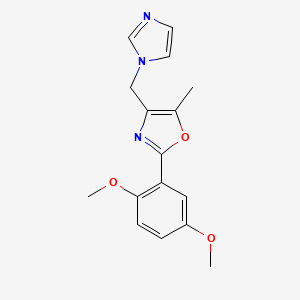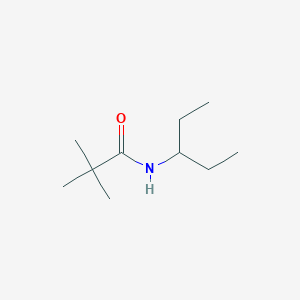![molecular formula C18H24N2O2 B5429847 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one](/img/structure/B5429847.png)
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a unique mechanism of action and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one involves the modulation of dopamine neurotransmission. The compound acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the regulation of dopamine release and uptake, which ultimately leads to the modulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase dopamine release and uptake in the brain, which leads to the regulation of dopamine neurotransmission. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has several advantages for lab experiments. The compound exhibits potent binding affinity towards the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. The compound is also relatively easy to synthesize and can be produced on a large scale for research purposes. However, the compound has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in in vivo studies.
未来方向
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has several potential future directions for research. The compound can be further studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. It can also be studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. The compound can also be modified to improve its solubility and bioavailability, which can enhance its potential therapeutic applications. Additionally, the compound can be used as a tool to study the role of dopamine neurotransmission in various physiological and pathological conditions.
合成方法
The synthesis of 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one involves the reaction of 1-bromo-4-butylpiperazine with (1R*,2R*)-2-phenylcyclopropanecarboxylic acid in the presence of a base and a catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce the compound on a large scale for research purposes.
科学研究应用
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various biochemical and physiological studies. It has been found to exhibit potent binding affinity towards the dopamine D2 receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression. The compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to exhibit neuroprotective effects.
属性
IUPAC Name |
1-butyl-4-[(1R,2R)-2-phenylcyclopropanecarbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-9-19-10-11-20(13-17(19)21)18(22)16-12-15(16)14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCNOMBSDUOIQ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCN(CC1=O)C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429774.png)
![2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)

![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)

![3-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5429813.png)
![3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid](/img/structure/B5429819.png)
![2-(dimethylamino)ethyl 4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5429823.png)

![1,6-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429837.png)
![5-amino-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429844.png)
![{2-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)methyl]phenoxy}acetic acid](/img/structure/B5429849.png)
![[3-(2-fluorobenzyl)-1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5429857.png)